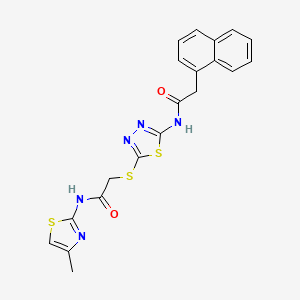

N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S3/c1-12-10-28-18(21-12)23-17(27)11-29-20-25-24-19(30-20)22-16(26)9-14-7-4-6-13-5-2-3-8-15(13)14/h2-8,10H,9,11H2,1H3,(H,21,23,27)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNQZPPEUFGKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiadiazole moiety, and a naphthalene derivative, which contribute to its pharmacological properties. The thiazole and thiadiazole rings are known for their roles in various biological activities, including antimicrobial and anticancer properties. The presence of the naphthalene group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains. Specifically, derivatives with similar structural features have been reported to inhibit pathogens like Xanthomonas oryzae and Fusarium graminearum with notable efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been extensively studied. For example, compounds containing the 1,3,4-thiadiazole framework have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin . The mechanism of action often involves the inhibition of key kinases associated with cancer proliferation.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. One particular derivative demonstrated an IC50 of 7.4 µM against the K562 chronic myelogenous leukemia cell line .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiadiazole derivatives against Rhizoctonia solani and Fusarium graminearum. Compounds showed inhibition rates exceeding 50% at concentrations around 100 μg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Cycle Arrest : Certain compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Data Table: Biological Activities Overview

| Activity Type | Compound/Derivatives | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Thiadiazole Derivatives | Xanthomonas oryzae, Fusarium | 100 μg/mL (inhibition rate >50%) |

| Anticancer | Novel Thiadiazole Derivatives | K562 (CML), MDA-MB-231 (breast cancer) | 7.4 µM (K562), <10 µM (various) |

| Cytotoxicity | Various Thiadiazole Compounds | Multiple cancer cell lines | IC50 values ranging from 3.3 μM to >100 μM |

Scientific Research Applications

Case Studies

Recent studies have demonstrated that derivatives of thiazole and thiadiazole exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds featuring these rings have shown effectiveness against human hepatocellular carcinoma (HepG2) and lung cancer (A-549) cells when compared to standard treatments like cisplatin .

Table 1: Anticancer Efficacy of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 1.61 ± 1.92 | |

| Compound B | A-549 | 1.98 ± 1.22 | |

| Compound C | HCT116 | <10 |

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (like methyl groups) at specific positions on the phenyl ring enhances the anticancer activity of these compounds. The SAR analysis indicates that modifications to the thiazole ring can significantly influence the cytotoxic effects observed in vitro .

Overview

Thiazole and thiadiazole derivatives have been extensively studied for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell walls or interfere with vital metabolic processes makes them promising candidates for developing new antibiotics.

Experimental Findings

Research has shown that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized with specific substituents on the thiazole ring demonstrated enhanced efficacy compared to existing antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound D | E. coli | 5 | |

| Compound E | S. aureus | 3 |

Mechanism

The anticonvulsant properties of N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide may be linked to its ability to modulate neurotransmitter systems or ion channels involved in seizure activity. Compounds containing thiazole rings have been shown to possess significant anticonvulsant effects in preclinical models .

Case Studies

Recent studies have highlighted the potential of thiazole-based compounds in treating epilepsy. For instance, specific analogues demonstrated a notable reduction in seizure frequency in animal models when compared to traditional anticonvulsants like sodium valproate .

Table 3: Anticonvulsant Efficacy of Thiazole Derivatives

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step pathways, typically starting with the formation of the thiadiazole core, followed by sequential acylation and thioether coupling reactions. Key considerations include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and connectivity .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. How are common synthetic impurities addressed?

By-products like unreacted thiadiazole intermediates or hydrolyzed acetamide derivatives are mitigated via:

- Reaction quenching : Immediate cooling after acylation steps .

- TLC monitoring : Ensures reaction completion before proceeding .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Contradictions often arise from bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic profiling : Assess plasma half-life (t₁/₂) and tissue distribution using LC-MS .

- Metabolite identification : Use hepatic microsome assays to detect inactive/degraded forms .

- Formulation optimization : Liposomal encapsulation improves solubility and target engagement .

Q. What computational strategies predict target binding affinity?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., HDACs or kinases) using crystal structures from PDB .

- Molecular dynamics (MD) simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent .

- QSAR models : Relate substituent electronegativity or steric bulk to IC₅₀ values from enzyme inhibition assays .

Q. How to design a SAR study for derivatives of this compound?

- Functional group variation : Replace the naphthalene moiety with substituted phenyl rings to assess hydrophobicity effects .

- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole or triazole to modulate metabolic stability .

- In vitro screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values .

Q. What mechanistic assays elucidate anticancer activity?

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction .

- Cell cycle analysis : PI staining identifies G1/S or G2/M arrest .

- Target inhibition : Western blotting detects downregulation of oncoproteins (e.g., Bcl-2, survivin) .

Data-Driven Insights

-

Synthetic Yield Optimization :

Step Solvent Temperature (°C) Yield (%) Thiadiazole formation DMF 70 65–70 Thioether coupling DCM RT 80–85 -

Biological Activity Trends :

Derivative Modification IC₅₀ (μM) against MCF-7 LogP Naphthalene substituent 1.2 ± 0.3 3.8 4-Fluorophenyl replacement 5.6 ± 0.9 2.1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.